molecular formula C18H34O B11853069 (1R,3AR,4S,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)octahydro-1H-inden-4-ol

(1R,3AR,4S,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)octahydro-1H-inden-4-ol

Cat. No.: B11853069
M. Wt: 266.5 g/mol
InChI Key: KJWMQESDDWGHHO-DFBDCSAJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-ol typically involves multiple steps, including the formation of the core indane structure, followed by the introduction of the methyl and heptanyl groups. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve hydrogenation, alkylation, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce double bonds or carbonyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated compounds, substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its complex structure may allow it to interact with specific molecular targets in the body.

Industry

In industry, (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-ol may be used in the production of fragrances, flavors, or other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-one: A ketone derivative with similar structural features.

    (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-amine: An amine derivative with comparable stereochemistry.

Uniqueness

The uniqueness of (1R,3AR,4S,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-1H-inden-4-ol lies in its specific stereochemistry and the presence of both a hydroxyl group and a complex alkyl chain. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

(1R,3aR,4S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

InChI

InChI=1S/C18H34O/c1-13(2)7-5-8-14(3)15-10-11-16-17(19)9-6-12-18(15,16)4/h13-17,19H,5-12H2,1-4H3/t14-,15-,16+,17+,18-/m1/s1

InChI Key

KJWMQESDDWGHHO-DFBDCSAJSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2O)C

Origin of Product

United States

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